molecular formula C16H21N3O B4973070 N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide

Cat. No. B4973070
M. Wt: 271.36 g/mol
InChI Key: PYZVYXRAZIJTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide, also known as VUF10166, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide exerts its effects by modulating the activity of G protein-coupled receptors, ion channels, and enzymes involved in various signaling pathways. It has been shown to act as an antagonist of the histamine H3 receptor and the cannabinoid CB1 receptor, which are involved in the regulation of neurotransmitter release and synaptic plasticity. It has also been shown to inhibit the activity of phosphodiesterase 10A, an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has been shown to have various biochemical and physiological effects, depending on the target receptor or enzyme. In neuropharmacology, it has been shown to enhance the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, by modulating the activity of the histamine H3 receptor and the cannabinoid CB1 receptor. In cancer research, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In cardiovascular research, it has been shown to induce vasodilation and reduce blood pressure by modulating the activity of ion channels involved in the regulation of vascular tone.

Advantages and Limitations for Lab Experiments

N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. However, it also has some limitations, including its relatively high cost, limited availability, and potential for off-target effects.

Future Directions

There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide, including:
1. Investigating its potential as a therapeutic agent for various neurological disorders, such as schizophrenia, Alzheimer's disease, and Parkinson's disease.
2. Studying its mechanism of action and potential therapeutic applications in cancer research, particularly in combination with other anticancer agents.
3. Investigating its potential as a vasodilator and its mechanism of action in cardiovascular research, particularly in the context of hypertension and heart failure.
4. Developing novel analogs and derivatives of N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide with improved potency, selectivity, and pharmacokinetic properties.
5. Investigating its potential as a modulator of the gut-brain axis and its role in the regulation of gastrointestinal function and behavior.

Synthesis Methods

N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide can be synthesized using various methods, including the reaction of 4-propylbenzoic acid with 3-(1H-imidazol-1-yl)propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by purification using column chromatography.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide has been extensively studied for its potential applications in various fields of research, including neuropharmacology, cancer research, and cardiovascular research. In neuropharmacology, it has been shown to modulate the activity of G protein-coupled receptors, such as the histamine H3 receptor and the cannabinoid CB1 receptor, which are involved in the regulation of neurotransmitter release and synaptic plasticity. In cancer research, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular research, it has been studied for its potential as a vasodilator and for its ability to modulate the activity of ion channels involved in the regulation of cardiac function.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-4-14-5-7-15(8-6-14)16(20)18-9-3-11-19-12-10-17-13-19/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVYXRAZIJTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide

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